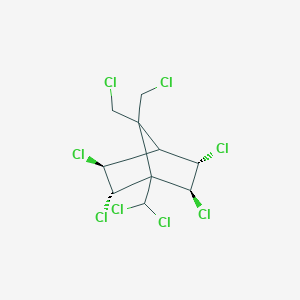
Toxaphene Parlar-No. 40 ca.1 microg/mL in Cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toxaphene Parlar-No. 40 ca.1 microgram per milliliter in Cyclohexane is a reference standard used primarily in environmental testing. It is a solution of Toxaphene, a complex mixture of chlorinated bornanes and camphenes, dissolved in Cyclohexane. Toxaphene was widely used as an insecticide but has since been banned in many countries due to its persistence in the environment and potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Toxaphene is synthesized through the chlorination of camphene, a naturally occurring terpene. The reaction involves the addition of chlorine gas to camphene under controlled conditions, typically in the presence of a catalyst such as ferric chloride. The process results in a mixture of over 670 different chlorinated compounds, with Toxaphene Parlar-No. 40 being one of the specific congeners .
Industrial Production Methods
Industrial production of Toxaphene involves large-scale chlorination reactors where camphene is continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified and standardized to obtain specific congeners like Toxaphene Parlar-No. 40 .
Chemical Reactions Analysis
Types of Reactions
Toxaphene Parlar-No. 40 undergoes various chemical reactions, including:
Oxidation: Toxaphene can be oxidized to form chlorinated alcohols and ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Chlorinated alcohols and ketones.
Reduction: Less chlorinated hydrocarbons.
Substitution: Halogenated derivatives with different halogens or functional groups.
Scientific Research Applications
Toxaphene Parlar-No. 40 is used in various scientific research applications, including:
Environmental Chemistry: As a reference standard for the analysis of environmental samples to monitor pollution levels.
Toxicology: Studying the toxic effects of Toxaphene on different organisms.
Analytical Chemistry: Calibration of analytical instruments and validation of analytical methods.
Biology and Medicine: Investigating the biological effects and potential health risks associated with exposure to Toxaphene.
Mechanism of Action
Toxaphene exerts its effects primarily through interaction with the nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels in nerve cells, leading to hyperexcitation and eventual paralysis. The molecular targets include sodium and potassium channels, which are essential for the propagation of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Toxaphene Parlar-No. 62: Another congener of Toxaphene with a different degree of chlorination.
Toxaphene Parlar-No. 69: A congener with a unique chlorination pattern.
Toxaphene Parlar-No. 26: Differing in the position and number of chlorine atoms.
Uniqueness
Toxaphene Parlar-No. 40 is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other congeners, it may exhibit different levels of toxicity and environmental persistence .
Properties
Molecular Formula |
C10H10Cl8 |
|---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
(2S,3S,5S,6S)-2,3,5,6-tetrachloro-7,7-bis(chloromethyl)-1-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10Cl8/c11-1-9(2-12)3-4(13)6(15)10(9,8(17)18)7(16)5(3)14/h3-8H,1-2H2/t3?,4-,5-,6+,7+,10?/m0/s1 |
InChI Key |
JSAXRODSTJFHRO-GSSUXGFISA-N |
Isomeric SMILES |
C(C1(C2[C@@H]([C@H](C1([C@@H]([C@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |
Canonical SMILES |
C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



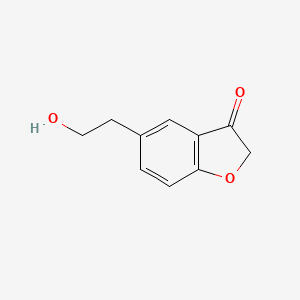
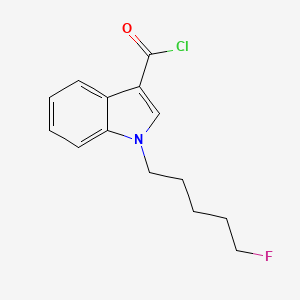
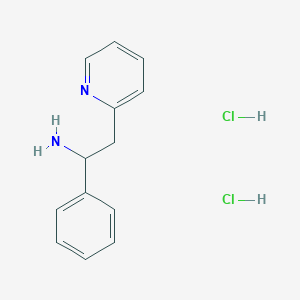
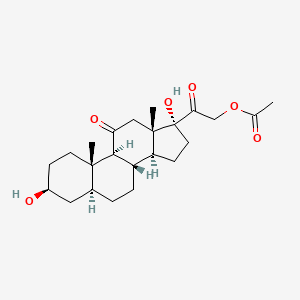
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)


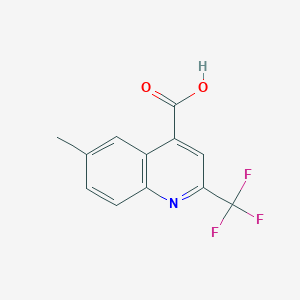

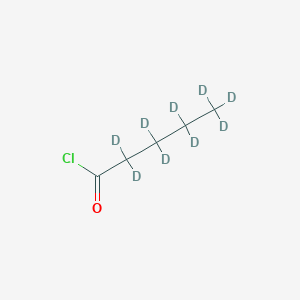
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)

